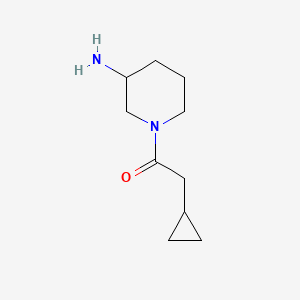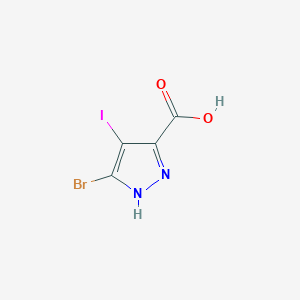
4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C11H14N2O2 It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrimidine with 2-methylcyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins or cytokines, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of an ethyl group and a 2-methylcyclopropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-8(11(14)15)5-12-10(13-9)7-4-6(7)2/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
KDQHPZMVKSDYKL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC=C1C(=O)O)C2CC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)


![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)




![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)



![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
